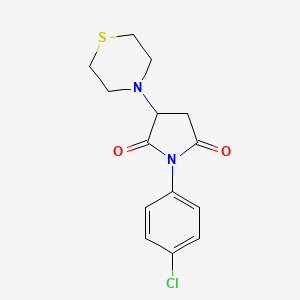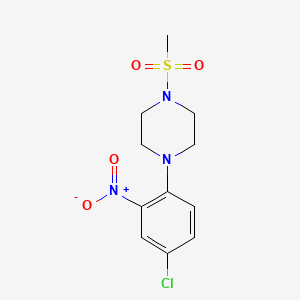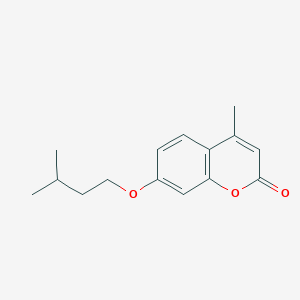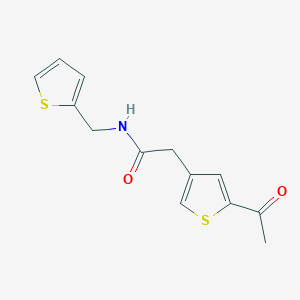![molecular formula C21H28O3 B5201768 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5201768.png)
1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is a synthetic compound that belongs to the class of selective beta-2 adrenergic agonists. It is commonly known as 'Procaterol' and is used in the treatment of respiratory diseases such as bronchial asthma and chronic obstructive pulmonary disease (COPD).
Mecanismo De Acción
The mechanism of action of 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene involves the activation of beta-2 adrenergic receptors in the lungs. This leads to the relaxation of smooth muscles in the airways, resulting in bronchodilation and improved airflow. It also inhibits the release of inflammatory mediators, reducing inflammation in the airways.
Biochemical and Physiological Effects:
1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has several biochemical and physiological effects. It increases the levels of cyclic AMP (cAMP) in the airway smooth muscle cells, leading to relaxation of the smooth muscles and bronchodilation. It also reduces the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins, reducing inflammation in the airways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene in lab experiments is its selective action on the beta-2 adrenergic receptors in the lungs. This makes it a useful tool for studying the mechanisms of bronchodilation and the role of beta-2 adrenergic receptors in respiratory diseases. However, one of the limitations is that it is a synthetic compound and may not fully replicate the physiological effects of endogenous beta-2 adrenergic agonists.
Direcciones Futuras
There are several future directions for research on 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene. One area of research is the development of new formulations and delivery systems for improved efficacy and patient compliance. Another area of research is the investigation of its potential use in the treatment of other respiratory diseases such as cystic fibrosis and pulmonary hypertension. Additionally, further studies are needed to fully understand the mechanisms of action and the long-term effects of 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene.
Conclusion:
In conclusion, 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is a synthetic compound that has therapeutic potential in the treatment of respiratory diseases such as bronchial asthma and 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene. It acts on the beta-2 adrenergic receptors in the lungs, leading to bronchodilation and improved airflow. Further research is needed to fully understand its mechanisms of action and potential applications in the treatment of other respiratory diseases.
Métodos De Síntesis
The synthesis of 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene involves the reaction of 2-methoxyphenol with 4-bromobutyl-2-methoxyphenol in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with 4-methylbenzene-1,2-diol in the presence of an acid catalyst to form the final product.
Aplicaciones Científicas De Investigación
1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been extensively studied for its therapeutic potential in the treatment of respiratory diseases. It is a selective beta-2 adrenergic agonist that acts on the beta-2 adrenergic receptors in the lungs, leading to bronchodilation and improved airflow. It has been shown to be effective in the treatment of bronchial asthma and 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene.
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenoxy)butoxy]-4-methyl-1-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-16(2)18-12-11-17(3)15-21(18)24-14-8-7-13-23-20-10-6-5-9-19(20)22-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFMDQBEHJFVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyphenoxy)butoxy]-4-methyl-1-propan-2-ylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5201687.png)
![3-allyl-5-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201690.png)

![N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide](/img/structure/B5201708.png)
![3'-benzyl 5'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5201714.png)

![1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B5201726.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5201727.png)
![N-[2-methoxy-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5201730.png)
methyl]phosphonate](/img/structure/B5201733.png)
![8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5201737.png)

![allyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5201754.png)
